molecular formula C7H9NO3 B1588534 Ethyl 3-Methylisoxazole-5-carboxylate CAS No. 63366-79-0

Ethyl 3-Methylisoxazole-5-carboxylate

Cat. No.: B1588534
CAS No.: 63366-79-0
M. Wt: 155.15 g/mol
InChI Key: LPMIZTNZMHVVSS-UHFFFAOYSA-N
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Description

Ethyl 3-Methylisoxazole-5-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing Ethyl 3-Methylisoxazole-5-carboxylate involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Hydroxylamine Reaction: Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-Methylisoxazole-5-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-Methylisoxazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Methylisoxazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-Methylisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other isoxazole derivatives. Its versatility in synthetic chemistry and potential bioactivity make it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-methylisoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H9NO3
  • Molecular Weight : 155.15 g/mol
  • IUPAC Name : this compound

The structure of this compound features a five-membered isoxazole ring, which is known for conferring various pharmacological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for further modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors. This compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways related to cell growth and proliferation.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies and Experimental Data

  • Kinase Inhibition Study :
    • A study evaluated the inhibitory effects of this compound on various kinases involved in cancer progression. The compound showed significant inhibition against the Akt pathway with an IC50 value of approximately 50 nM, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential role as a lead compound for developing new antibiotics .
  • Anti-inflammatory Mechanism :
    • A recent study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismIC50/MIC Values
Kinase InhibitionAkt Pathway Inhibition~50 nM
Antimicrobial ActivityBacterial Cell Wall DisruptionMIC: 32-64 µg/mL
Anti-inflammatory EffectsCytokine ModulationSignificant Reduction

Properties

IUPAC Name

ethyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMIZTNZMHVVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438119
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63366-79-0
Record name Ethyl 3-Methylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1,2-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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